molecular formula C17H18N6O4 B2580224 3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-03-1

3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2580224
CAS No.: 2034229-03-1
M. Wt: 370.369
InChI Key: VDVYKOFDVYTTPR-UHFFFAOYSA-N
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Description

3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound with complex structural features It is characterized by a pyrazine core substituted with a nitrile group, and an attached piperidine moiety linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, chemists would typically start with the pyrazine ring structure. One possible route includes:

  • Formation of the pyrazine-2-carbonitrile core: : A reaction between appropriate starting materials like 2-chloropyrazine and sodium cyanide under basic conditions to introduce the nitrile group.

  • Attachment of the piperidin-3-yl group: : Formation of the piperidine derivative, followed by the incorporation of the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl unit. This can be achieved through amide bond formation, using reagents like carbodiimides for activation.

  • Linkage through the ether bond:

Industrial Production Methods

For industrial-scale production, optimizations might be required for each step to improve yield and efficiency. Catalysts or alternative reagents could be employed to streamline reactions, minimize by-products, and facilitate easier purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound could potentially undergo oxidative cleavage at the ether or amide bonds under strong oxidative conditions, leading to smaller fragments.

  • Reduction: : Reduction of the nitrile group to an amine is possible using reducing agents like lithium aluminum hydride.

  • Substitution: : The pyrazine ring can participate in electrophilic or nucleophilic substitution reactions due to its electron-rich nature, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst like palladium on carbon (Pd/C).

  • Substitution: : Halogens (e.g., chlorine or bromine), nucleophiles like ammonia, or amines under acidic or basic conditions.

Major Products Formed

Depending on the reaction type:

  • Oxidation could lead to carboxylic acids or smaller aldehydes.

  • Reduction might yield amine derivatives.

  • Substitution can introduce various functional groups, altering the compound's properties significantly.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in multi-step synthesis routes for complex organic molecules.

Biology

  • Biochemical Research: : Investigated for its interactions with biomolecules like proteins and nucleic acids.

Medicine

  • Pharmaceuticals: : Potentially explored for medicinal chemistry efforts to create new drugs targeting specific enzymes or receptors.

Industry

  • Materials Science: : Its derivatives might be used in the design of novel materials with specific electronic or structural properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its context of use. Typically, for a biologically active compound, its mechanism might involve:

  • Binding to molecular targets: : Such as enzymes or receptors, modulating their activity.

  • Pathway involvement: : Participating in or inhibiting biochemical pathways, potentially leading to therapeutic effects or biochemical modulation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine derivatives: : Many pyrazine derivatives share the core structure but differ in substituent groups.

  • Piperidine-containing molecules: : Known for their bioactivity and used in various pharmaceuticals.

  • Dihydropyrimidine derivatives: : These compounds often exhibit biological activity due to their structural similarity to nucleotides.

Uniqueness

  • Structural complexity: : The combination of pyrazine, piperidine, and dihydropyrimidine units in one molecule is relatively unique.

  • Potential bioactivity: : Its specific structure might confer unique interactions with biological targets, leading to distinctive bioactivity profiles compared to simpler analogs.

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Properties

IUPAC Name

3-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c18-10-13-16(20-6-5-19-13)27-12-2-1-7-23(11-12)15(25)4-9-22-8-3-14(24)21-17(22)26/h3,5-6,8,12H,1-2,4,7,9,11H2,(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVYKOFDVYTTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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